3,4,5-Trifluorophenylthiourea
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Overview
Description
3,4,5-Trifluorophenylthiourea is an organosulfur compound with the molecular formula C7H5F3N2S. It is a derivative of thiourea where the phenyl ring is substituted with three fluorine atoms at the 3, 4, and 5 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trifluorophenylthiourea typically involves the reaction of 3,4,5-trifluoroaniline with thiocyanate or thiourea under specific conditions. One common method includes the use of ammonium thiocyanate in the presence of hydrochloric acid, which facilitates the formation of the thiourea derivative .
Industrial Production Methods
Industrial production of this compound may involve high-pressure reactions and the use of catalysts to improve yield and efficiency. For instance, the reaction of 1-halo-3,4,5-trifluorobenzene with ammonia in the presence of cuprous salt or copper oxide as a catalyst can produce 3,4,5-trifluoroaniline, which is then converted to the desired thiourea compound .
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trifluorophenylthiourea undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the thiourea group.
Oxidation and Reduction: It can undergo oxidation to form sulfonyl derivatives or reduction to form amine derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Palladium catalysts for coupling reactions.
Major Products Formed
Sulfonyl Derivatives: Formed through oxidation reactions.
Amines: Formed through reduction reactions.
Coupled Products: Formed through coupling reactions with various aryl halides.
Scientific Research Applications
3,4,5-Trifluorophenylthiourea has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, anticancer, and anti-inflammatory properties.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and catalysts.
Material Science: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3,4,5-Trifluorophenylthiourea involves its interaction with specific molecular targets and pathways. It can inhibit enzymes by binding to their active sites, thereby affecting various biochemical processes. For example, it may act as a tyrosinase inhibitor, preventing the conversion of tyrosine to melanin .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluorophenylthiourea
- 4-Fluorophenylthiourea
- 2,5-Difluorophenylthiourea
- 2,3-Difluorophenylthiourea
Uniqueness
3,4,5-Trifluorophenylthiourea is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which imparts distinct electronic properties and reactivity compared to other fluorinated thiourea derivatives. This unique substitution pattern enhances its potential as a versatile intermediate in organic synthesis and its effectiveness in various applications .
Properties
IUPAC Name |
(3,4,5-trifluorophenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2S/c8-4-1-3(12-7(11)13)2-5(9)6(4)10/h1-2H,(H3,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGMYMPMZIKWEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)NC(=S)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886763-01-5 |
Source
|
Record name | (3,4,5-trifluorophenyl)thiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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